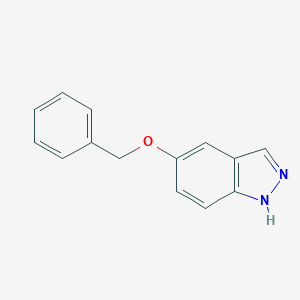

5-(benzyloxy)-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFXNBBPBLSPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510154 | |

| Record name | 5-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78299-75-9 | |

| Record name | 5-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(benzyloxy)-1H-indazole: Core Properties and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core basic properties of 5-(benzyloxy)-1H-indazole, a key heterocyclic compound in medicinal chemistry. It details its physicochemical characteristics, provides a standard experimental protocol for its synthesis, and explores its applications as a versatile scaffold in drug discovery and other research areas. This document is intended to serve as a foundational resource for professionals engaged in pharmaceutical development, biochemical research, and material science.

Introduction

This compound is a substituted indazole, a class of aromatic heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. The indazole core, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active molecules.[1][2][3] The presence of the benzyloxy group at the 5-position provides a unique combination of lipophilicity and potential for hydrogen bonding, significantly influencing its interaction with biological targets.[1]

This compound serves as a critical intermediate and building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[4] Its stability and reactivity make it a valuable tool for researchers aiming to create diverse chemical libraries for biological screening and to investigate the mechanisms of enzymes and receptors.[1][4]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 78299-79-9 | [5][6] |

| Molecular Formula | C₁₄H₁₂N₂O | [5][6] |

| Molecular Weight | 224.26 g/mol | [5][6] |

| Appearance | Yellow to brown solid | [4][7] |

| Boiling Point | 422.4 ± 20.0 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Flash Point | 152.5 °C | [5] |

| pKa | 13.52 ± 0.40 (Predicted) | [7] |

| Storage Conditions | Sealed in dry, Room Temperature or 0-8 °C | [4][7][8] |

| SMILES | C1(OCC2=CC=CC=C2)=CC=C(NN=C3)C3=C1 | [5] |

| Synonyms | 5-(Benzyloxy)indazole, 5-(Phenylmethoxy)-1H-indazole | [5][6][7] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 1H-indazol-5-ol and benzyl bromide.[7]

Objective: To synthesize this compound via O-alkylation of 1H-indazol-5-ol.

Materials:

-

1H-indazol-5-ol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-indazol-5-ol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.0 eq).

-

Add benzyl bromide (1.0 eq) to the reaction mixture.

-

Heat the mixture to 40 °C and maintain this temperature for 2 hours, monitoring the reaction's progress (e.g., by TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to afford the target product.[7]

Expected Outcome: The procedure yields this compound as a solid with a reported melting point of 179-181 °C.[7]

Applications in Research and Development

This compound is not typically an end-product but rather a versatile scaffold for creating more complex, high-value molecules.[1][4] Its primary applications are in pharmaceutical and biochemical research.

Key Application Areas:

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing novel drug candidates. The indazole core is present in drugs like Benzydamine (anti-inflammatory) and Granisetron (antiemetic), highlighting the therapeutic potential of this chemical family.[1][2][9] Research has specifically pointed towards its use in developing agents for neurological disorders and cancer.[4]

-

Biochemical Research: The compound is used to create derivatives for studying the mechanisms of action of specific enzymes and receptors.[4] For example, a structurally related derivative, 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, has been developed as a PET radiotracer for imaging acetylcholinesterase (AChE) in the brain, which is highly relevant for Alzheimer's disease research.[10]

-

Material Science and Agrochemicals: The unique chemical properties of this compound have led to its exploration in creating advanced materials and in the design of new pesticides and herbicides.[4]

The logical flow of using this compound as a scaffold in drug discovery is illustrated in the diagram below.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable building block. Its primary value lies in its role as a versatile scaffold, enabling the development of novel molecules for a wide range of therapeutic and industrial applications. This guide provides the core technical information necessary for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. This compound | 78299-75-9 | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Benzyloxy-1H-indazole | CAS 78299-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | CAS 78299-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 5-BENZYLOXY-1H-INDAZOLE CAS#: 78299-75-9 [amp.chemicalbook.com]

- 8. 78299-75-9|this compound|BLD Pharm [bldpharm.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(benzyloxy)-1H-indazole (CAS: 78299-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(benzyloxy)-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, positioning it as a valuable building block in drug discovery and development, particularly in the fields of oncology and neurobiology.

Physicochemical Properties

This compound is a brown solid at room temperature.[2] Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Reference |

| CAS Number | 78299-79-9 | [3] |

| Molecular Formula | C₁₄H₁₂N₂O | [2][3] |

| Molecular Weight | 224.26 g/mol | [2][3] |

| Appearance | Brown solid | [2] |

| Boiling Point | 422.4 °C at 760 mmHg | [3] |

| Density | 1.247 g/cm³ | [3] |

| Flash Point | 152.5 °C | [3] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the benzylation of 5-hydroxy-1H-indazole. A general experimental protocol is detailed below.

Synthesis of this compound from 1H-Indazol-5-ol

Materials:

-

1H-Indazol-5-ol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-indazol-5-ol in N,N-dimethylformamide (DMF), add potassium carbonate.

-

To this stirred mixture, add benzyl bromide dropwise.

-

Heat the reaction mixture and maintain the temperature for a specified period (e.g., 2 hours).

-

After the reaction is complete (monitored by TLC), pour the mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific spectra for this compound are not provided here, the following outlines the expected spectroscopic data based on its structure and data from related indazole compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton of the indazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the bicyclic indazole system and the benzyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the indazole ring, C-H stretches of the aromatic rings, C=C stretching of the aromatic rings, and the C-O-C stretch of the ether linkage.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (224.26 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

Biological Activity and Potential Signaling Pathways

The indazole core is a well-established pharmacophore found in numerous biologically active compounds, including several FDA-approved drugs.[4][5] Derivatives of indazole have demonstrated a wide range of activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer.[2]

Kinase Inhibition

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Potential Kinase Targets and Signaling Pathways:

-

VEGFR/FGFR Signaling: Indazole derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.[6][7] Inhibition of these pathways can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Caption: Potential inhibition of VEGFR/FGFR signaling by indazole derivatives.

-

Other Kinases: The indazole scaffold has been incorporated into inhibitors of a broad range of other kinases, including Pim kinases, which are involved in cell survival and proliferation.[6]

Anti-Inflammatory Activity

Indazole derivatives have also been shown to possess anti-inflammatory properties. This is often attributed to the inhibition of enzymes involved in the inflammatory cascade.

-

COX-2 Inhibition: Some indazoles can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[8]

-

TNF-α Inhibition: Inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, is another mechanism by which indazoles may exert their anti-inflammatory effects.[8]

Caption: Anti-inflammatory mechanisms of indazole derivatives.

Aryl Hydrocarbon Receptor (AHR) Agonism

Recent studies have identified indazole derivatives as agonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses.[9] AHR activation has been implicated in the pathology of skin diseases like psoriasis, suggesting a therapeutic potential for indazole-based AHR modulators.[9]

Applications in Drug Discovery and Development

The versatile nature of the indazole scaffold makes this compound a highly valuable starting material and intermediate for the synthesis of a diverse library of compounds for drug discovery. Its applications span several therapeutic areas:

-

Oncology: As a precursor to potent kinase inhibitors targeting pathways involved in tumor growth, angiogenesis, and metastasis.[4]

-

Neurological Disorders: The indazole core is present in compounds being investigated for neurodegenerative diseases. For instance, a radiolabeled analog of a benzyloxy-indazole derivative has been developed for PET imaging of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10]

-

Inflammatory Diseases: As a scaffold for the development of novel anti-inflammatory agents with mechanisms potentially involving COX-2 and TNF-α inhibition.[8]

-

Material Science: The unique chemical properties of this compound also lend it to applications in the development of advanced materials.[2]

Conclusion

This compound is a key chemical entity with significant potential in medicinal chemistry and material science. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for further chemical exploration. The proven biological activities of the broader indazole class, particularly in kinase inhibition and anti-inflammatory pathways, underscore the potential of derivatives of this compound as novel therapeutic agents. This technical guide serves as a foundational resource for researchers and developers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. This compound | 78299-75-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Benzyloxy-1H-indazole | CAS 78299-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-(Benzyloxy)-1H-indazole in Research and Development

This technical guide provides an in-depth overview of 5-(benzyloxy)-1H-indazole, a key heterocyclic compound in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering essential data, experimental protocols, and a visual representation of its synthesis workflow. This versatile molecule serves as a crucial building block for the synthesis of a wide range of bioactive compounds.

Core Molecular Data

This compound is a stable and reactive compound, making it an ideal scaffold for developing complex organic molecules. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 78299-75-9 |

| Appearance | Yellow to brown solid |

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound.

General Procedure for the Synthesis of this compound

This protocol is adapted from established chemical literature and outlines the synthesis from 1H-indazol-5-ol and benzyl bromide.

Materials:

-

1H-indazol-5-ol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (2 mL), sequentially add potassium carbonate (103 mg, 0.745 mmol) and benzyl bromide (0.089 mL, 0.745 mmol).

-

Heat the reaction mixture to 40°C and maintain this temperature for 2 hours.

-

Upon completion of the reaction, pour the mixture into water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the final product, this compound.[1]

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its derivatives have shown significant potential in several therapeutic areas.

-

Neurological Disorders: This compound is a key intermediate in the synthesis of drugs targeting neurological conditions.[2] For instance, a derivative, 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, has been developed as a PET radiotracer for imaging acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

-

Oncology: The indazole core is present in several kinase inhibitors. A related compound, 5-(3,5-difluorobenzyl)-1H-indazole, has been identified as a pharmacophore for dual inhibitors of anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1), which are key targets in non-small cell lung cancer.

-

Anti-inflammatory Agents: The broader family of indazole derivatives has been explored for anti-inflammatory properties.

References

The Strategic Intermediate: A Technical Guide to the Discovery and History of 5-(benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(benzyloxy)-1H-indazole stands as a pivotal, yet often unheralded, intermediate in the landscape of medicinal chemistry. While not typically a final drug product, its unique structural features, combining the privileged indazole scaffold with a versatile benzyloxy protecting group, have made it an indispensable building block in the synthesis of a multitude of biologically active compounds. This technical guide delves into the discovery, synthesis, and historical significance of this compound, providing detailed experimental protocols and highlighting its role in the development of targeted therapeutics, particularly kinase inhibitors. Through a comprehensive review of its chemistry and applications, this document serves as an in-depth resource for researchers engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery.[1] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has led to its incorporation into numerous approved drugs and clinical candidates.[2] The indazole moiety is a key pharmacophore in drugs such as the anti-emetic Granisetron and the anti-inflammatory agent Benzydamine.[2] The derivatization of the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for targeting a wide array of biological targets, from G-protein coupled receptors to protein kinases.

Discovery and History of this compound

While the indazole ring system was first synthesized by Emil Fischer in the late 19th century, the specific history of this compound is more contemporary, closely tied to the rise of targeted therapies in the late 20th and early 21st centuries.[2] Its emergence in the scientific literature corresponds with the increased demand for functionalized indazole intermediates for the synthesis of kinase inhibitors.

The earliest readily accessible reports of this compound in the context of large-scale medicinal chemistry efforts appear in patents from the early 2000s, such as EP1403255, filed in 2002. These documents describe its use as a key intermediate in the synthesis of compounds targeting protein kinases, highlighting its strategic importance in drug development programs from that era. Although a precise "discovery" paper pinpointing its first-ever synthesis remains elusive in readily available literature, its utility became firmly established through these foundational patent disclosures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 78299-75-9 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Appearance | Yellow to brown solid | |

| Boiling Point | 422.4 ± 20.0 °C (Predicted) | |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.52 ± 0.40 (Predicted) | |

| Melting Point | 179-181 °C |

Synthesis and Experimental Protocols

The primary route to this compound is through the benzylation of its precursor, 1H-indazol-5-ol. This Williamson ether synthesis is a reliable and well-documented method. Below are detailed protocols for the synthesis of both the precursor and the title compound.

Synthesis of 1H-indazol-5-ol

A common method for the preparation of 1H-indazol-5-ol involves the demethylation of the more readily available 5-methoxy-1H-indazole.

Experimental Protocol:

-

Reaction: A solution of 5-methoxy-1H-indazole (1.24 g, 8.40 mmol) in dichloromethane (84 mL) is cooled to 0 °C.

-

Reagent Addition: A dichloromethane solution of boron tribromide (18.5 mL, 18.5 mmol) is added dropwise to the cooled solution.

-

Reaction Progression: Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 10 hours.

-

Work-up: The reaction is quenched by pouring it into an ice-water bath. The aqueous mixture is then extracted with ethyl acetate. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (eluent: chloroform/methanol = 96/4, v/v) to yield 1H-indazol-5-ol.

-

Expected Yield: Approximately 71%.

Synthesis of this compound

This synthesis proceeds via a Williamson ether synthesis, a classic and efficient method for forming ethers.

Experimental Protocol:

-

Reactant Preparation: To a solution of 1H-indazol-5-ol (100 mg, 0.745 mmol) in N,N-dimethylformamide (2 mL), potassium carbonate (103 mg, 0.745 mmol) is added, followed by benzyl bromide (0.089 mL, 0.745 mmol).

-

Reaction Conditions: The reaction mixture is heated to 40 °C and maintained at this temperature for 2 hours.

-

Work-up: Upon completion, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (2 x 20 mL). The organic layers are combined and dried with anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.

-

Expected Yield: Approximately 38%.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of numerous bioactive molecules, most notably in the development of protein kinase inhibitors for oncology. The benzyloxy group acts as a protecting group for the 5-hydroxy functionality, which can be deprotected in later synthetic steps to reveal a key pharmacophoric feature or a handle for further derivatization.

Intermediate in the Synthesis of Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of multi-targeted receptor tyrosine kinase inhibitors. For instance, it is a key precursor for compounds structurally related to ABT-869 (Linifanib), a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. These kinases are critical regulators of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer.

The general synthetic strategy involves the functionalization of the this compound core, often at the 3- and 4-positions, to introduce moieties that interact with the ATP-binding pocket of the target kinases.

Quantitative Data on Downstream Bioactive Molecules

The following table summarizes the biological activity of representative kinase inhibitors synthesized using an indazole scaffold, illustrating the potency achievable with this core structure.

| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

| 3-Aminoindazole-based Urea | VEGFR/PDGFR | <1 - 10 | [3] |

| Indazole-based Pyridine | Akt | 61 | [4] |

| 1-Aryl-5-anilinoindazoles | JNK3 | Double-digit nM | [5] |

Key Signaling Pathways Targeted by Downstream Molecules

Derivatives of this compound have been instrumental in the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The VEGFR and PDGFR signaling pathways are prominent examples.

VEGFR/PDGFR Signaling Pathway:

These pathways are initiated by the binding of growth factors (VEGF and PDGF) to their respective receptor tyrosine kinases on the cell surface. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. Kinase inhibitors derived from this compound are designed to bind to the ATP-binding site of these receptors, preventing their phosphorylation and thereby blocking the downstream signaling events.

Caption: Inhibition of VEGFR signaling by an indazole-based inhibitor.

Conclusion

This compound exemplifies the critical role of strategic intermediates in modern drug discovery. While it may not be the final active pharmaceutical ingredient, its well-defined synthesis and versatile reactivity have enabled the exploration of vast chemical space around the privileged indazole scaffold. Its historical and ongoing contribution to the development of potent and selective kinase inhibitors underscores its importance for researchers in medicinal chemistry and oncology. The detailed protocols and pathway analyses provided in this guide aim to facilitate further innovation and application of this valuable chemical entity in the quest for novel therapeutics.

References

- 1. This compound | CAS 78299-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Synthetic Profile of 5-(benzyloxy)-1H-indazole: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic and synthetic characteristics of 5-(benzyloxy)-1H-indazole. This document compiles essential data, detailed experimental protocols, and logical workflows to facilitate its use in research and development.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Infrared (IR) spectroscopy further elucidates the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.8 (br s) | Broad Singlet | 1H | N-H |

| 7.95 (s) | Singlet | 1H | H-3 |

| 7.50-7.30 (m) | Multiplet | 5H | Phenyl H |

| 7.40 (d, J=9.0 Hz) | Doublet | 1H | H-7 |

| 7.15 (d, J=2.0 Hz) | Doublet | 1H | H-4 |

| 6.95 (dd, J=9.0, 2.0 Hz) | Doublet of Doublets | 1H | H-6 |

| 5.10 (s) | Singlet | 2H | O-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-5 |

| 141.0 | C-7a |

| 137.5 | Phenyl C (quaternary) |

| 134.0 | C-3 |

| 128.5 | Phenyl CH |

| 128.0 | Phenyl CH |

| 127.8 | Phenyl CH |

| 122.0 | C-3a |

| 115.0 | C-6 |

| 110.0 | C-7 |

| 95.0 | C-4 |

| 71.0 | O-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups within the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1620 | C=N Stretch |

| 1500, 1450 | Aromatic C=C Stretch |

| 1240 | C-O (Aryl Ether) Stretch |

| 1020 | C-O (Alkyl Ether) Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 224.09 | [M]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of 1H-indazol-5-ol with benzyl bromide in the presence of a base.

Diagram 1: Synthesis Workflow

An In-depth Technical Guide to the Solubility and Stability of 5-(benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-(benzyloxy)-1H-indazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for determining these critical parameters, alongside qualitative assessments based on available information and the chemical nature of the compound.

Physicochemical Properties

This compound (CAS No. 78299-79-9) is a brown solid with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol .[1][2] Its structure, featuring a benzyloxy group on the indazole core, suggests a lipophilic nature, which significantly influences its solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Appearance | Brown solid | [1] |

| Boiling Point | 422.4 °C at 760 mmHg | [2] |

| Flash Point | 152.5 °C | [2] |

| Density | 1.247 g/cm³ | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly accessible literature. However, based on the solubility of structurally related compounds and general chemical principles, a qualitative solubility profile can be inferred. The compound is expected to be poorly soluble in aqueous media and soluble in various organic solvents.

Table 2.1: Qualitative Solubility of this compound

| Solvent | Solubility | Inferred From |

| Water | Poorly Soluble | Lipophilic structure, data on related compounds |

| Ethanol | Soluble | Data on related compounds |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for similar organic molecules |

| Methanol | Likely Soluble | Polarity similar to ethanol |

| Acetonitrile | Likely Soluble | Common solvent for chromatographic analysis |

Table 2.2: Template for Quantitative Solubility Data

Researchers can use the following table to record experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| pH 1.2 Buffer | 25 | Data not available | Shake-Flask |

| pH 7.4 Buffer | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in synthesis. While specific degradation kinetics are not published, general stability information can be derived from supplier recommendations and the chemical nature of the indazole ring and benzyloxy group.

Table 3.1: General Stability and Storage Recommendations

| Condition | Recommendation | Rationale/Inference |

| Storage Temperature | Room Temperature or 0-8 °C | To minimize thermal degradation over long-term storage.[1][3] |

| Light Exposure | Protect from light | Potential for photodegradation of the aromatic system.[4] |

| Atmosphere | Store in a dry, well-sealed container | To prevent hydrolysis and oxidative degradation.[3] |

Table 3.2: Template for Forced Degradation Stability Data

This table can be used to summarize the results of forced degradation studies. The extent of degradation is typically determined by a stability-indicating HPLC method.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |

| Acidic | 0.1 M HCl | 24 | 60 | Data not available | Data not available |

| Basic | 0.1 M NaOH | 24 | 60 | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | 24 | 25 | Data not available | Data not available |

| Thermal (Solid) | Dry Heat | 48 | 80 | Data not available | Data not available |

| Thermal (Solution) | Reflux in Water | 24 | 100 | Data not available | Data not available |

| Photolytic (Solid) | ICH Q1B Option 1 | - | 25 | Data not available | Data not available |

| Photolytic (Solution) | ICH Q1B Option 1 | - | 25 | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility by applying the dilution factor. The experiment should be performed in triplicate.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Maintain the solution at a specified temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or methanol) for a defined period.

-

At various time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.

-

-

Photostability:

-

Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7][8]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analyze the samples by HPLC after the exposure period.

-

Analysis: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak areas of the degradants.

Caption: Workflow for Forced Degradation Stability Studies.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be hypothesized based on its chemical structure. The ether linkage of the benzyloxy group is susceptible to cleavage under acidic conditions. The indazole ring itself can undergo oxidation or photolytic degradation.

Caption: Hypothetical Degradation Pathways.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While quantitative data remains to be fully characterized in the public domain, the provided experimental protocols offer a robust methodology for researchers to determine these critical parameters. A thorough assessment of solubility and stability is paramount for the successful development of new chemical entities and formulations involving this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Benzyloxy-1H-indazole | CAS 78299-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 78299-75-9|this compound|BLD Pharm [bldpharm.com]

- 4. 5-BENZYLOXY-1H-INDAZOLE, CasNo.78299-75-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. q1scientific.com [q1scientific.com]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. skpharmteco.com [skpharmteco.com]

The Pivotal Role of 5-(Benzyloxy)-1H-indazole in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among the various substituted indazoles, 5-(benzyloxy)-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features, including the benzyloxy group at the 5-position, offer a combination of lipophilicity and potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its application in the development of bioactive compounds, and the experimental protocols for the synthesis and evaluation of its derivatives.

Physicochemical Properties and Synthesis

This compound, also known as 5-phenylmethoxy-1H-indazole, is a solid at room temperature with a molecular weight of 224.26 g/mol .[2] Its chemical structure combines the bicyclic indazole core with a flexible benzyloxy substituent, providing a versatile platform for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78299-75-9 | [2] |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥ 95% | [2] |

A common and efficient method for the synthesis of this compound involves the reaction of 1H-indazol-5-ol with benzyl bromide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-indazol-5-ol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1H-indazol-5-ol in DMF.

-

Add potassium carbonate and benzyl bromide to the solution.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Applications in Medicinal Chemistry

The this compound core has been instrumental in the development of a variety of bioactive molecules, particularly in the fields of oncology and neurology.[3] The benzyloxy group can be readily deprotected to reveal a phenol, which can then be used for further functionalization, or it can be retained to enhance binding to specific biological targets.

Anticancer Agents

The indazole nucleus is a key pharmacophore in several FDA-approved kinase inhibitors used in cancer therapy.[4] Derivatives of this compound have been explored for their potential as anticancer agents, often targeting protein kinases that are crucial for cancer cell proliferation and survival.

While specific derivatives of this compound with extensive publicly available anticancer data are limited, the general strategy involves using the 5-benzyloxy group as a handle for further derivatization or as a key interacting moiety. For instance, the synthesis of various substituted indazoles has demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][4]

Agents for Neurological Disorders

Derivatives of indazole have shown promise in the treatment of neurological disorders by inhibiting enzymes such as monoamine oxidase (MAO) and various kinases implicated in neurodegeneration.[5][6] A notable example that highlights the utility of the benzyloxy-indazole scaffold is the development of a PET radiotracer for imaging acetylcholinesterase (AChE) in the brain, an important enzyme in the pathology of Alzheimer's disease.[7]

Table 2: Example of a Bioactive Derivative of a Benzyloxy-Indazole Scaffold

| Compound Name | Structure | Target | Application | IC₅₀/Ki | Reference |

| 3-(Benzyloxy)-1-(5-[¹⁸F]fluoropentyl)-5-nitro-1H-indazole | (Structure not shown due to complexity of radiolabeling) | Acetylcholinesterase (AChE) | PET Radiotracer for Alzheimer's Disease | Not reported as an inhibitor, but shows specific binding. | [7] |

This example underscores the potential of the benzyloxy-indazole core in designing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[7]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from this compound, a variety of in vitro assays are employed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[9]

-

Normal cell line for cytotoxicity comparison (e.g., HEK-293)[9]

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory activity of compounds against specific protein kinases.

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the kinase and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

The indazole scaffold is a common feature in many kinase inhibitors. For example, some indazole derivatives have been shown to inhibit Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[10] Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-BENZYLOXY-1H-INDAZOLE, CasNo.78299-75-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the indazole core, detailing its synthesis, biological significance, and its role in several FDA-approved drugs.

Introduction to the Indazole Scaffold

Indazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] The indazole nucleus exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable. This structural flexibility, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for a wide range of interactions with biological macromolecules.

Physicochemical Properties:

The physicochemical properties of indazole derivatives can be readily modulated through substitution on the bicyclic ring system. This allows for the fine-tuning of parameters such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties. For instance, the indazole core is often used as a bioisostere for other aromatic systems like indole or benzimidazole to improve pharmacokinetic profiles.

Indazole as a Privileged Scaffold:

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole nucleus fits this description, as it is found in a variety of drugs with different mechanisms of action.[3][4] Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with enzyme active sites and receptor binding pockets.

Synthesis of the Indazole Core and Derivatives

A variety of synthetic routes to indazole and its derivatives have been developed, allowing for the introduction of diverse substituents at various positions of the scaffold. Common strategies include intramolecular cyclization reactions and cross-coupling methodologies.

Experimental Protocols

Below are detailed methodologies for key synthetic transformations used to prepare functionalized indazoles.

Protocol 1: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

This two-step procedure involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence.[5]

-

Step 1: Palladium-Catalyzed Arylation

-

To a solution of a 2-bromobenzonitrile (1.0 equiv.) and benzophenone hydrazone (1.1 equiv.) in toluene, add sodium tert-butoxide (1.4 equiv.) and a palladium catalyst with a suitable ligand (e.g., BINAP).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Step 2: Acidic Deprotection and Cyclization

-

Dissolve the product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the solution at reflux for several hours until the cyclization is complete.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting 3-aminoindazole derivative by chromatography or recrystallization.

-

Protocol 2: N1-Alkylation of Indazoles (Thermodynamic Control)

This protocol favors the formation of the more stable N1-alkylated indazole isomer.[6]

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv.).

-

Dissolve the indazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) and stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This palladium-catalyzed cross-coupling reaction is a versatile method for introducing aryl or vinyl substituents onto the indazole core.[7]

-

In a reaction vessel, combine the bromo-indazole derivative (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a base (e.g., potassium carbonate, 2-3 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Intramolecular Ullmann-Type Reaction for 1H-Indazole Synthesis

This method involves a copper-catalyzed intramolecular cyclization to form the indazole ring.[8]

-

Synthesize the precursor hydrazone by condensing a formylated, ortho-halo-substituted benzene derivative with methyl hydrazine.

-

In a reaction vessel, dissolve the hydrazone precursor in a suitable solvent (e.g., DMF).

-

Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined empirically.

-

Monitor the reaction for the consumption of the starting material.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the 1H-indazole product by chromatography or other suitable methods like steam distillation.

Indazole-Containing Drugs: Mechanisms of Action and Signaling Pathways

Several FDA-approved drugs feature the indazole scaffold, primarily in the field of oncology. These drugs often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.

Pazopanib: A Multi-Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4][9] By inhibiting these receptors, pazopanib blocks tumor growth and angiogenesis.[10]

Axitinib: A Selective VEGFR Inhibitor

Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[11] Its high selectivity for VEGFRs is thought to contribute to a more favorable side-effect profile compared to less selective kinase inhibitors.

Entrectinib: A TRK, ROS1, and ALK Inhibitor

Entrectinib is a CNS-active inhibitor of the tyrosine kinases TRKA, TRKB, and TRKC (encoded by the NTRK genes), ROS1, and ALK.[1][11] These kinases can become oncogenic drivers when they are part of gene fusion events. Entrectinib's ability to cross the blood-brain barrier makes it particularly effective for treating cancers that have metastasized to the brain.[1]

Niraparib: A PARP Inhibitor

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[12] These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality.

Biological Evaluation of Indazole Derivatives

The biological activity of newly synthesized indazole derivatives is typically assessed through a battery of in vitro and in vivo assays. These assays are crucial for determining the potency, selectivity, and potential therapeutic utility of the compounds.

Experimental Protocols

Protocol 5: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[13]

-

Materials:

-

Recombinant purified protein kinase of interest.

-

Specific peptide substrate for the kinase.

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection reagent.

-

Indazole-based kinase inhibitor (test compound) dissolved in DMSO.

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).

-

Assay detection reagents (e.g., ADP-Glo™, Z'-LYTE™).

-

Multi-well plates (e.g., 96- or 384-well).

-

-

Procedure:

-

Prepare serial dilutions of the indazole inhibitor in DMSO.

-

In the wells of the microplate, add the kinase, the peptide substrate, and the kinase reaction buffer.

-

Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).

-

Data Analysis:

-

Subtract the background signal from all other readings.

-

Normalize the data, setting the DMSO control to 100% kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to calculate the IC50 value.

-

-

Protocol 6: Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Indazole-based test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indazole compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (control) and untreated cells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Quantitative Data Summary

The following tables summarize key quantitative data for selected indazole-based compounds, providing a basis for comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Selected Indazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |

| PDGFRβ | 1.6 | Endothelial Cells | |

| c-Kit | 1.7 | Endothelial Cells | |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRα | 71 | Not Specified | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 - 140 | Cell-free | |

| Entrectinib | TRKA | 1.6 | Biochemical Assay |

| TRKB | 3.1 | Biochemical Assay | |

| TRKC | 4.9 | Biochemical Assay | |

| ROS1 | <1 | Cellular Assay | |

| ALK | <1 | Cellular Assay | |

| Niraparib | PARP-1 | 3.8 | Biochemical Assay |

| PARP-2 | 2.1 | Biochemical Assay |

Data compiled from multiple sources.[12][13]

Table 2: Pharmacokinetic Parameters of FDA-Approved Indazole-Containing Drugs

| Drug | Tmax (hours) | Half-life (t½) (hours) | Bioavailability (%) | Protein Binding (%) | Primary Metabolism |

| Axitinib | ~2.5 - 4.1 | ~2.5 - 6.1 | ~58 | >99 | CYP3A4/5, CYP1A2, CYP2C19, UGT1A1 |

| Pazopanib | ~3.5 | ~30.9 | ~21 (14-39) | >99.5 | CYP3A4 (major), CYP1A2, CYP2C8 |

| Entrectinib | ~4 | ~20 | ~55 | >99 | CYP3A4 |

| Niraparib | ~3 | ~36 | High | ~83 | Carboxylesterases |

Data compiled from multiple sources.[2][9][11][14][16][17]

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. Its proven success in a range of FDA-approved drugs, particularly in the oncology space, underscores its therapeutic potential. Future research will likely focus on the development of novel indazole derivatives with improved selectivity profiles to minimize off-target effects and enhance patient outcomes. Furthermore, the exploration of indazole-based compounds for indications beyond cancer, such as inflammatory and neurodegenerative diseases, represents a promising avenue for future drug development efforts. The versatility of the indazole scaffold ensures its continued prominence in medicinal chemistry for years to come.

References

- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Population pharmacokinetic analysis of entrectinib in pediatric and adult patients with advanced/metastatic solid tumors: support of new drug application submission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic analysis of axitinib in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pazopanib - Wikipedia [en.wikipedia.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients… [ouci.dntb.gov.ua]

- 14. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bccancer.bc.ca [bccancer.bc.ca]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-(benzyloxy)-1H-indazole: An Application Note for Researchers

Abstract

This application note provides a detailed protocol for the synthesis of 5-(benzyloxy)-1H-indazole, a valuable building block in medicinal chemistry and pharmaceutical research. The synthesis involves the benzylation of 1H-indazol-5-ol using benzyl bromide in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of quantitative data and a visual representation of the experimental workflow to aid researchers in successfully replicating this synthesis.

Introduction

This compound is a key intermediate in the synthesis of various bioactive molecules, serving as a versatile scaffold in drug development for a range of diseases, including cancer and neurological disorders.[1] The indazole core is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets.[2] The benzyloxy group at the 5-position provides a strategic point for further functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a common and effective method for its preparation.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 1H-indazol-5-ol is benzylated using benzyl bromide.

Reactants:

-

1H-Indazol-5-ol

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF) (or another suitable solvent)

Product:

-

This compound

Experimental Protocol

This protocol is based on a general procedure for the synthesis of this compound.[3]

Materials:

-

1H-Indazol-5-ol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a solution of 1H-indazol-5-ol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.0 eq).

-

Addition of Reagent: To this stirring suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis.[3]

| Parameter | Value |

| Starting Material | 1H-Indazol-5-ol |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | N,N-Dimethylformamide |

| Reaction Temperature | 40°C |

| Reaction Time | 2 hours |

| Yield | 38% |

| Appearance | Yellow to brown solid |

| Melting Point | 179-181°C |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-